tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Overview
Description
The compound “tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a hydroxy group and a sulfanyl group attached to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The compound also contains a tert-butyl ester group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy and sulfanyl groups, and the attachment of the tert-butyl ester. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, hydroxy group, sulfanyl group, and tert-butyl ester would all contribute to its overall structure. The 3R,4R notation indicates the configuration of the chiral centers in the molecule, which would also affect its three-dimensional shape.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The hydroxy group could potentially be involved in reactions such as esterification or substitution. The sulfanyl group could participate in oxidation reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the potentially polarizable sulfur atoms could impact its solubility, boiling point, and melting point. The size and shape of the molecule could affect its physical state at room temperature.Scientific Research Applications
Structural and Chemical Analysis
- Analysis of Chemical Structure : Research on similar compounds, such as tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, focuses on their chemical structure and intramolecular interactions. These studies are crucial for understanding the molecular configuration and potential reactivity of related compounds (Weber et al., 1995).
Applications in Drug Metabolism
In Vitro Metabolism Studies : Research involving compounds like CP-533,536, which has a tert-butyl moiety, aims to understand how these compounds are metabolized in the human body. This includes studying the enzymatic pathways and identifying major metabolites, which is critical for drug development and safety (Prakash et al., 2008).
Enzymatic C-Demethylation : The study of compounds like LC15-0133, which also contains a tert-butyl group, explores enzymatic C-demethylation, a key metabolic reaction. Understanding these processes helps in predicting the metabolism of new drugs and their potential interactions in the body (Yoo et al., 2008).
Synthesis of Novel Compounds
Precursors for Sulfonamides : Compounds such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate serve as precursors for the synthesis of sulfonamides. This research is integral to developing new pharmaceuticals and understanding the synthetic pathways of complex molecules (Pedregosa et al., 1996).
Cyclization Methods for Compound Synthesis : The study of intramolecular cyclization processes in compounds like 4-amino-3-alkylsulfanyl-1,2,4-triazoles contributes to the development of novel synthetic methods for thiadiazine and thiadiazole rings, which are important in various chemical and pharmaceutical applications (Kolodina & Lesin, 2009).
Biological and Medicinal Research
- Larvicidal and Antimicrobial Activities : Research on triazinone derivatives, including those with a tert-butyl group, assesses their potential as larvicides and antimicrobial agents. This is vital for discovering new compounds that can be used in pest control and to combat microbial infections (Kumara et al., 2015).
Safety And Hazards
Without specific data, it’s hard to provide detailed safety and hazard information. However, as with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area.
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-7-13-14-10(19-7)20-9-6-15(5-8(9)16)11(17)18-12(2,3)4/h8-9,16H,5-6H2,1-4H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWNEWCDOLPSQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2CN(CC2O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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